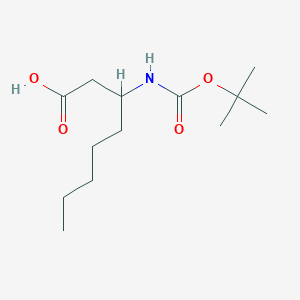

N-Boc-(+/-)-3-aminooctanoic acid

Description

Significance of β-Amino Acids in Organic Synthesis and Molecular Design

β-amino acids are structurally similar to the proteinogenic α-amino acids, with the key difference being the position of the amino group. In β-amino acids, the amino group is attached to the β-carbon, the second carbon atom from the carboxyl group, whereas in α-amino acids, it is attached to the α-carbon. ontosight.ainih.gov This seemingly minor structural alteration has profound implications for their chemical and biological properties.

The unique structure of β-amino acids imparts several advantageous characteristics that are of significant interest in organic synthesis and molecular design:

Structural Diversity: The presence of an additional carbon in the backbone allows for a greater variety of stereoisomers compared to α-amino acids. nih.govnumberanalytics.com This expanded stereochemical diversity provides a powerful tool for designing molecules with specific three-dimensional arrangements. nih.gov

Peptidomimetic Potential: Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable stability against enzymatic degradation by proteases. nih.govnih.gov This resistance to proteolysis makes them attractive candidates for the development of novel therapeutic agents with improved pharmacokinetic profiles. nih.govhilarispublisher.com

Formation of Stable Secondary Structures: β-peptides are known to fold into well-defined and stable secondary structures, such as helices, turns, and sheets. nih.gov This predictable folding behavior is crucial for designing molecules that can mimic the structure and function of natural peptides and proteins. hilarispublisher.com

Structural Classification and General Research Context of N-Boc-(+/-)-3-Aminooctanoic Acid

This compound can be broken down into its constituent parts to understand its structural classification and research context:

3-Aminooctanoic Acid: The core of the molecule is 3-aminooctanoic acid. It is a β-amino acid, as the amino group is located at the third carbon position (the β-carbon) of the octanoic acid chain. nih.gov Octanoic acid is an eight-carbon saturated fatty acid.

N-Boc Protecting Group: The "N-Boc" prefix indicates that the amino group of 3-aminooctanoic acid is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. nih.govtotal-synthesis.com Its primary function is to prevent the highly reactive amino group from participating in unwanted side reactions during a chemical transformation. total-synthesis.comyoutube.com The Boc group is known for its stability under a variety of conditions but can be readily removed under mild acidic conditions, a crucial feature for multi-step syntheses. total-synthesis.comlibretexts.orgresearchgate.net

(+/-)-: This designation signifies that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers) of 3-aminooctanoic acid.

The research context for this compound lies at the intersection of β-amino acid chemistry and the use of protecting groups in organic synthesis. The presence of the Boc group makes it a ready-to-use building block for the synthesis of more complex molecules, particularly β-peptides or other compounds where the controlled introduction of a 3-aminooctanoic acid moiety is desired. The racemic nature of the compound means that it can be used in applications where stereochemistry is not critical or as a starting point for the separation of the individual enantiomers for stereospecific syntheses.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | squarix.de |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]octanoic acid | squarix.de |

| Molecular Formula | C13H25NO4 | squarix.de |

| Molecular Weight | 259.34 g/mol | squarix.de |

| CAS Number | 683219-86-5 | squarix.de |

| Appearance | Colourless solid | squarix.de |

| Purity | 97%+ | squarix.de |

| Solubility | Water, DMSO | squarix.de |

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-10(9-11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMKZSKQXGASTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216689 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-86-5 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Protecting Group Chemistry and Derivatization Strategies for N Boc +/ 3 Aminooctanoic Acid

Application and Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. jk-sci.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. jk-sci.comorganic-chemistry.org

Chemoselective Protection of Amine Functionalities

The synthesis of N-Boc-(+/-)-3-aminooctanoic acid involves the chemoselective protection of the amino group of 3-aminooctanoic acid. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.commasterorganicchemistry.com The resulting intermediate then collapses, releasing a tert-butyl carbonate leaving group, which can decompose to the volatile byproducts carbon dioxide and isobutene, driving the reaction to completion. total-synthesis.com

The reaction conditions are generally mild and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile, often at room temperature or with moderate heating. fishersci.co.uk The use of a base, such as sodium bicarbonate or triethylamine, is common to neutralize the newly formed carbamic acid and facilitate the reaction. jk-sci.comtotal-synthesis.com This method is highly chemoselective for the amine group, leaving the carboxylic acid moiety untouched for further transformations. The use of certain catalysts, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can further enhance the efficiency and chemoselectivity of the N-Boc protection. organic-chemistry.org

A key advantage of the Boc group is its orthogonality with other protecting groups. For instance, it is stable under basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and under the hydrogenolysis conditions used to cleave the Cbz (benzyloxycarbonyl) group, allowing for complex, multi-step syntheses. total-synthesis.comrsc.org

Acid-Labile Deprotection Methodologies

The removal of the Boc group is most commonly achieved under acidic conditions. masterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are frequently employed. jk-sci.comfishersci.co.uk The deprotection mechanism involves the protonation of the carbamate (B1207046) oxygen by the acid, which initiates the fragmentation of the protecting group. total-synthesis.commasterorganicchemistry.com This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas. jk-sci.comtotal-synthesis.com

The reaction is typically fast and occurs at room temperature. fishersci.co.uk While strong acids are effective, milder, and more selective reagents have also been developed. For example, aqueous phosphoric acid offers an environmentally benign option for the deprotection of Boc groups. organic-chemistry.org Other reagents like bismuth(III) trichloride (B1173362) have been shown to selectively remove the N-Boc group in the presence of other acid-sensitive functionalities, such as tert-butyl esters. researchgate.netresearchgate.net

Table 1: Common Reagents for Boc Protection and Deprotection

| Process | Reagent | Typical Conditions | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, TEA), Room Temp | High yield, mild conditions, chemoselective for amines. fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temp | Fast, efficient, common laboratory practice. jk-sci.comfishersci.co.uk |

| Deprotection | Hydrochloric acid (HCl) | Aqueous or organic solvent | Strong acid, effective for complete removal. fishersci.co.uk |

| Deprotection | Bismuth(III) trichloride (BiCl₃) | Acetonitrile/water, 55°C | High chemoselectivity, tolerates other acid-labile groups. researchgate.netresearchgate.net |

| Deprotection | Aqueous phosphoric acid | - | Mild, environmentally friendly alternative. organic-chemistry.org |

Functionalization and Derivatization of the Carboxylic Acid Moiety

With the amino group safely protected by the Boc group, the carboxylic acid functionality of this compound is available for a variety of chemical transformations. This allows for the incorporation of the 3-aminooctanoic acid backbone into larger molecules, such as peptides or other complex organic structures.

Common derivatization reactions at the carboxylic acid site include esterification and amide bond formation. For instance, in the synthesis of the natural product dioctatin B, (S)-N-Boc-3-aminooctanoic acid is coupled with another amino acid derivative. google.com This coupling is typically facilitated by standard peptide coupling reagents, such as BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole), in the presence of a base like triethylamine. google.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of another molecule, thereby forming a new peptide bond.

Similarly, the carboxylic acid can be converted to an ester through reaction with an alcohol under acidic or coupling agent-mediated conditions. These derivatization strategies are fundamental in medicinal chemistry and natural product synthesis, where the 3-aminooctanoic acid unit can be a key structural component.

Derivatization for Analytical Purposes

The analysis of amino acids, including 3-aminooctanoic acid, by techniques like high-performance liquid chromatography (HPLC) often requires derivatization. jasco-global.com This is because many amino acids lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with common UV or fluorescence detectors. axionlabs.comactascientific.com Derivatization converts the amino acid into a derivative with enhanced detection properties. actascientific.comactascientific.com This can be done either before the sample is introduced into the chromatography column (pre-column) or after the components have been separated (post-column).

Pre-column Derivatization for Chromatographic Analysis

In pre-column derivatization, the analyte is chemically modified before injection into the HPLC system. jasco-global.comactascientific.com This approach offers several advantages, including higher sensitivity and the use of a wider variety of reagents. jasco-global.com For amino acids, reagents that target the primary or secondary amine functionality are commonly used.

Several reagents are widely employed for the pre-column derivatization of amino acids:

o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. axionlabs.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. axionlabs.comnih.gov

Dansyl Chloride : Forms fluorescent sulfonamide derivatives with amino acids. creative-proteomics.com

Phenyl Isothiocyanate (PITC) : Also known as Edman's reagent, it reacts with amino acids to form phenylthiocarbamyl derivatives that can be detected by UV absorbance. actascientific.comcreative-proteomics.com

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) : Reacts with primary and secondary amines to create stable derivatives with strong UV absorption. researchgate.net

The derivatized amino acids, now possessing hydrophobic properties, can be effectively separated using reversed-phase HPLC. shimadzu.eu Automated systems can perform these derivatization reactions, improving reproducibility and sample throughput. axionlabs.com

Post-column Derivatization for Chromatographic Analysis

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the chromatographic column but before detection. shimadzu.comaurigaresearch.com This method is advantageous because it minimizes the risk of forming multiple derivative products and is less susceptible to interference from the sample matrix. shimadzu.eushimadzu.com

For amino acid analysis, the typical setup involves separation by ion-exchange chromatography followed by the introduction of the derivatizing reagent into the eluent stream. shimadzu.comaurigaresearch.com The most common reagents for post-column derivatization are:

Ninhydrin : Reacts with most amino acids to produce a deep purple compound (Ruhemann's purple) that is detected by visible light absorption. shimadzu.comaurigaresearch.com

o-Phthalaldehyde (OPA) : Can also be used in post-column derivatization to form fluorescent products with primary amino acids. shimadzu.comaurigaresearch.com

This approach is highly robust and reproducible, making it suitable for routine, automated analysis of amino acids in various samples. shimadzu.eushimadzu.com

Table 2: Comparison of Pre-column and Post-column Derivatization for Amino Acid Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing of Reaction | Before chromatographic separation. actascientific.com | After chromatographic separation. shimadzu.com |

| Chromatography | Typically reversed-phase HPLC. shimadzu.eu | Typically ion-exchange chromatography. shimadzu.com |

| Common Reagents | OPA, FMOC-Cl, Dansyl Chloride, PITC. axionlabs.comactascientific.comcreative-proteomics.com | Ninhydrin, OPA. shimadzu.comaurigaresearch.com |

| Advantages | High sensitivity, wide variety of reagents, fast analysis. jasco-global.comshimadzu.eu | High reproducibility, less matrix interference, can be automated. shimadzu.eushimadzu.com |

| Disadvantages | Potential for multiple derivatives, reagent peaks may interfere. actascientific.com | Limited reagent choice, higher reagent consumption. shimadzu.com |

N Boc +/ 3 Aminooctanoic Acid As a Versatile Building Block in Complex Chemical Architectures

Role in Peptidomimetic Synthesis

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a cornerstone of drug discovery, offering improved stability and oral bioavailability. N-Boc-(+/-)-3-aminooctanoic acid plays a crucial role in this field, enabling the design and synthesis of novel peptide-like structures with enhanced therapeutic potential.

Design and Synthesis of Constrained Peptidomimetic Scaffolds

A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation. The incorporation of β-amino acids, such as this compound, is a well-established method for creating such constraints. rsc.orgcam.ac.uknih.gov The β-amino acid backbone alters the typical peptide bond angles, inducing the formation of stable secondary structures like β-turns and β-sheets. nih.gov These ordered structures are critical for molecular recognition and binding to biological targets. The use of norbornene units, for example, which can be readily incorporated into a peptide chain, can induce the formation of structures that resemble parallel or antiparallel β-sheets and β-turns. nih.gov The synthesis of peptidomimetics using polymer-bound Boc-linkers further demonstrates the utility of Boc-protected amino acids in building complex and constrained scaffolds. nih.gov

Incorporation into β-Peptides and Hybrid Peptide Structures

β-Peptides, which are polymers of β-amino acids, have garnered significant attention due to their remarkable stability against enzymatic degradation. nih.gov The incorporation of this compound and other N-Boc-β3-amino acid methyl esters is a fundamental step in the synthesis of these novel biopolymers. nih.gov A somatostatin (B550006) analogue composed of just four β3-amino acids has been shown to mimic the natural peptide hormone, demonstrating excellent biological activity. nih.gov The synthesis of such peptides often relies on the availability of enantiomerically pure N-Boc-β3-amino acid building blocks. nih.gov Furthermore, the creation of hybrid peptides, containing both α- and β-amino acids, allows for the fine-tuning of structure and function, and this compound serves as a key component in the construction of these chimeric molecules. cam.ac.uk

Utility in Proteolysis-Targeting Chimeras (PROTACs) and Related Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. These molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of the ternary complex and subsequent protein degradation.

Application in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, but their direct therapeutic use can be limited by factors such as poor bioavailability or off-target effects. The synthesis of natural product analogues allows for the modification of their structures to improve their pharmacological properties. nih.govmdpi.com this compound and other N-Boc protected amino acids are employed in the structural modification of natural products. nih.gov

For instance, a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters has been developed and applied to the formal synthesis of sedum alkaloids. cam.ac.ukenamine.net This demonstrates the practical value of these building blocks in creating analogues of complex natural products. The incorporation of amino acid moieties can enhance the solubility and bioactivity of the parent natural product. nih.gov

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large and diverse libraries of compounds for high-throughput screening. americanpeptidesociety.org The principles of split-and-mix synthesis allow for the generation of millions of unique compounds on solid support. americanpeptidesociety.org N-Boc protected amino acids are fundamental building blocks in the construction of these libraries, particularly in the synthesis of peptide and peptidomimetic libraries. americanpeptidesociety.orgnih.govbuffalostate.edu

The use of β-amino acids in combinatorial libraries has been shown to be effective in the search for antagonists of protein-protein interactions, such as the p53-MDM2 interaction. nih.gov The structural diversity offered by this compound, with its β-amino acid core and extended alkyl side chain, makes it an attractive building block for generating libraries of novel compounds with a wide range of chemical properties. The synthesis of libraries of N-t-Boc amino esters using methods like the Buchwald–Hartwig amination further highlights the versatility of these protected amino acids in creating diverse molecular libraries. buffalostate.edu

Stereochemical Control and Analysis in the Context of N Boc +/ 3 Aminooctanoic Acid

Impact of Chirality on Molecular Scaffolds

Chirality, the property of a molecule being non-superimposable on its mirror image, has profound effects on the structure and function of molecular scaffolds. azolifesciences.comnih.gov The two mirror-image forms of a chiral compound are known as enantiomers. azolifesciences.com In the context of amino acids and their derivatives, the chirality at the alpha-carbon (or in this case, the C3 carbon) is a critical determinant of the resulting peptide or small molecule's three-dimensional structure. The majority of naturally occurring amino acids are in the L-configuration, which gives rise to right-handed helical structures in proteins. azolifesciences.comacs.org Conversely, the presence of D-amino acids can lead to left-handed helices or disrupt helical structures altogether. azolifesciences.com

The impact of chirality extends to the self-assembly of peptides into larger structures like hydrogels. The stereochemistry of individual amino acid residues within a peptide can dramatically influence its supramolecular behavior, with only specific isomers forming stable hydrogels. rsc.org Studies on tripeptides have shown that heterochiral peptides, containing both D and L amino acids, can form viable hydrogels for cell culture, highlighting the importance of stereochemical diversity in designing new biomaterials. rsc.orgnih.gov The introduction of D-amino acids can also enhance the enzymatic stability of peptide-based structures. nih.gov

For N-Boc-(+/-)-3-aminooctanoic acid, the "(+/-)" designation indicates a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. When used as a building block, the specific stereoisomer employed will influence the final conformation of the target molecule. This is particularly relevant in the synthesis of β-peptides, where the constrained nature of cyclic β-amino acids like trans-2-aminocyclopentanecarboxylic acid (ACPC) leads to the formation of robust 12-helical structures. wisc.eduresearchgate.net The introduction of substituents on these rings, which can be controlled stereoselectively, allows for the precise arrangement of functional groups in a defined three-dimensional space. wisc.eduresearchgate.net

Analytical Techniques for Enantiomeric Purity Determination

The determination of the enantiomeric purity of chiral compounds like this compound is crucial, especially in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. rsc.org Several analytical techniques are employed to separate and quantify the enantiomers of N-protected amino acids.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for chiral separations. This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven to be very effective. sigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition, with reversed-phase mode often being the viable choice for t-BOC amino acids. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, like CHIRALPAK IA and IC, have also demonstrated excellent chiral recognition for N-Boc amino acid derivatives. rsc.org The choice of mobile phase solvent polarity plays a significant role in the chiral recognition events on these columns. rsc.org

Gas Chromatography (GC) on a chiral stationary phase is another effective method for determining the enantiomeric purity of amino acids. cat-online.comcat-online.com This technique typically requires derivatization of the amino acids to make them volatile. cat-online.com For peptides, this involves hydrolysis followed by derivatization of the resulting free amino acids. cat-online.com A key consideration with this method is the potential for racemization during the hydrolysis step, which can be accounted for by using techniques like enantiomer labeling with deuterium. cat-online.comcat-online.com

Mass Spectrometry (MS) is a fast, sensitive, and accurate method for the chiral analysis of amino acids and does not require a sample control. It can be coupled with liquid chromatography (LC-MS) to provide a powerful analytical platform for separating and identifying enantiomers, especially when using volatile buffers in the mobile phase. sigmaaldrich.com

The following table summarizes some of the analytical techniques used for determining the enantiomeric purity of N-protected amino acids:

| Analytical Technique | Principle of Separation/Detection | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Choice of CSP (e.g., macrocyclic glycopeptide, polysaccharide-based) and mobile phase are critical for resolution. rsc.orgsigmaaldrich.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Derivatization is required; potential for racemization during sample preparation (e.g., hydrolysis of peptides). cat-online.com |

| LC-MS | Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. | Compatible with volatile buffers; provides structural information. sigmaaldrich.com |

Strategies for Diastereoselective Control in Reactions

When a molecule already contains a chiral center and a new one is created during a reaction, the resulting stereoisomers are called diastereomers. Controlling the formation of a specific diastereomer is a key challenge in organic synthesis. Several strategies have been developed to achieve diastereoselective control in reactions involving amino acid derivatives.

One common approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, the diastereoselective synthesis of β-substituted-α,γ-diaminobutyric acids has been achieved through the Michael addition of chiral tricyclic iminolactones to nitroalkenes, with the configuration of the new stereocenter being determined by the substituent on the nitroalkene. nih.gov

Another strategy involves substrate-controlled diastereoselection, where the existing stereocenter in the substrate directs the approach of the reagent. For example, the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been accomplished through the regioselective ring-opening of a chiral aziridine (B145994). wisc.eduresearchgate.net

Catalytic asymmetric synthesis is a powerful method that uses a chiral catalyst to favor the formation of one diastereomer over the other. For example, Michael-Mannich tandem reactions using copper or silver catalysts have been used for the diastereoselective synthesis of pyrrolidines with multiple chiral centers. nih.gov

The synthesis of N-Boc protected secondary amines can be achieved through a one-pot tandem direct reductive amination of aldehydes. This method avoids common side reactions like overalkylation and allows for the synthesis of monoalkylated N-Boc protected secondary amines in high yields under mild conditions. nih.gov The choice of protecting group can also influence the reactivity and stereoselectivity of subsequent reactions. The Boc group, for instance, can be readily removed under mild acidic conditions. nih.gov

The following table outlines some strategies for achieving diastereoselective control:

| Strategy | Description | Example |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Michael addition of chiral tricyclic iminolactones to nitroalkenes. nih.gov |

| Substrate Control | An existing stereocenter in the starting material influences the formation of a new stereocenter. | Ring-opening of a chiral aziridine to produce substituted aminocyclopentanecarboxylic acid derivatives. wisc.eduresearchgate.net |

| Catalytic Asymmetric Synthesis | A chiral catalyst promotes the formation of a specific diastereomer. | Michael-Mannich tandem reactions using chiral copper or silver catalysts. nih.gov |

| Protecting Group Strategy | The choice of protecting group can influence reactivity and stereoselectivity. | One-pot tandem direct reductive amination for the synthesis of N-Boc protected secondary amines. nih.gov |

Advanced Characterization Methodologies for N Boc +/ 3 Aminooctanoic Acid and Its Derivatives

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for assessing the purity of N-Boc-(+/-)-3-aminooctanoic acid and for separating its racemic components. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for these purposes, offering high resolution and sensitivity.

The purity of the bulk material is typically determined using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used, which separates the target compound from potential impurities based on differences in hydrophobicity.

Because this compound is synthesized as a racemic mixture, the separation of its (R)- and (S)-enantiomers is critical, particularly when it is used as a building block in chiral molecules. Chiral HPLC is the method of choice for this enantioseparation. chromatographytoday.com This requires specialized chiral stationary phases (CSPs) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net

Several types of CSPs are effective for resolving N-protected amino acids. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs, like those using teicoplanin or vancomycin, are particularly successful. researchgate.netsigmaaldrich.com For N-Boc protected amino acids specifically, macrocyclic glycopeptide CSPs have demonstrated excellent separation capabilities. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase. nih.govscas.co.jp

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (HPLC) |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Chiral Stationary Phase (e.g., CHIROBIOTIC T) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Polar Organic (e.g., Methanol/Acetonitrile) or Reversed-Phase (e.g., Acetonitrile/Aqueous Buffer) sigmaaldrich.com |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.2 mL/min researchgate.net |

| Detection | UV at 210-220 nm | UV at 220-260 nm researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25°C) researchgate.net | Ambient or controlled (e.g., 25°C) researchgate.net |

This table presents typical starting conditions for HPLC analysis, which may require further optimization.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural analysis. Both ¹H NMR and ¹³C NMR spectra are used to provide a complete picture of the molecule.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. Key signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group, multiplets for the aliphatic chain protons of the octanoic acid backbone, and a signal for the N-H proton of the carbamate (B1207046). researchgate.net The chemical shifts and coupling patterns provide information about the connectivity of the carbon skeleton.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments within the molecule. Distinctive signals include those for the carbonyl carbons of the carboxylic acid and the carbamate group (typically in the 170-180 ppm and 155-160 ppm regions, respectively), the quaternary carbon of the Boc group around 80 ppm, and various signals for the carbons of the octanoic acid chain. mdpi.com The chemical shifts of the carbonyl carbons can be sensitive to solvent polarity and intramolecular interactions. mdpi.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. When coupled with a chromatographic inlet like LC (LC-MS), it becomes a powerful tool for both identification and quantification. In electrospray ionization (ESI), the molecule can be detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. A key fragmentation pathway for N-Boc protected amines involves the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group. nih.gov

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet (~1.4 ppm, 9H) | Protons of the tert-butyl group researchgate.net |

| Multiplets (various shifts) | Protons of the CH, CH₂, and CH₃ groups in the octanoic acid chain | |

| Broad Signal | N-H proton of the carbamate | |

| ¹³C NMR | Signal (~175-180 ppm) | Carbonyl carbon of the carboxylic acid mdpi.com |

| Signal (~155-160 ppm) | Carbonyl carbon of the Boc group mdpi.com | |

| Signal (~79-81 ppm) | Quaternary carbon of the Boc group mdpi.com | |

| Signal (~28 ppm) | Methyl carbons of the Boc group | |

| Mass Spec (ESI+) | m/z ~260.18 | Protonated molecule [M+H]⁺ (Calculated for C₁₃H₂₆NO₄⁺: 260.18) |

| m/z ~282.16 | Sodium adduct [M+Na]⁺ (Calculated for C₁₃H₂₅NO₄Na⁺: 282.16) | |

| m/z ~204.13 | Loss of isobutylene [M+H-56]⁺ | |

| m/z ~160.12 | Loss of Boc group [M+H-100]⁺ (corresponds to protonated 3-aminooctanoic acid) |

Note: The exact chemical shifts (ppm) and mass-to-charge ratios (m/z) can vary slightly based on the solvent, instrument calibration, and experimental conditions.

Future Perspectives and Research Trajectories

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of N-Boc-(+/-)-3-aminooctanoic acid is expected to be heavily influenced by the principles of green chemistry, aiming for more sustainable, efficient, and safer production methods.

A primary area of innovation lies in biocatalysis. The use of enzymes to produce chiral amines and amino acids is a rapidly growing field. nih.gov Specifically, transaminase biocatalysts show significant promise for the sustainable synthesis of amines under mild, aqueous conditions. researchgate.net For instance, a transaminase from Chromobacterium violaceum has been successfully used to produce (S)-2-aminooctanoic acid with high enantiomeric excess. nih.gov Future research will likely focus on discovering or engineering transaminases or other enzymes like N-methyl amino acid dehydrogenases that can act on suitable precursors to stereoselectively synthesize either the (R)- or (S)-enantiomer of 3-aminooctanoic acid, which can then be protected. nih.gov This enzymatic approach offers high selectivity and avoids harsh reagents and complex purification steps.

| Green Synthesis Approach | Key Features & Potential Advantages | Relevant Precursor for 3-aminooctanoic acid |

| Biocatalysis (Transaminase) | High enantioselectivity; Mild, aqueous reaction conditions; Reduced waste. researchgate.netnih.gov | 3-oxooctanoic acid |

| Reductive Amination | One-pot reaction; Uses H₂ and NH₃; Recyclable heterogeneous catalysts (e.g., Ru-W). rsc.org | 3-oxooctanoic acid |

| Solvent-Free Boc Protection | No solvent or catalyst required; High yield; Simplified work-up. researchgate.net | 3-aminooctanoic acid |

Exploration of Novel Reaction Pathways and Catalysis

Beyond established methods, the exploration of novel reaction pathways and catalytic systems is crucial for advancing the synthesis of β-amino acids like 3-aminooctanoic acid. A significant challenge is controlling the stereochemistry at the C3 position.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid derivatives. nih.gov Various modes of organocatalysis, including Brønsted acid, Lewis base, and phase-transfer catalysis, can be employed to construct the chiral β-amino acid backbone with high enantioselectivity. nih.gov The development of bifunctional amino-amide-based organocatalysts, which activate reactants through covalent bonding and hydrogen bonding, is a particularly promising area. mdpi.com

Photoredox catalysis offers another innovative route, enabling the use of radical precursors for the synthesis of unnatural amino acids. rsc.org This method can create C-C bonds under mild conditions and has been used for the asymmetric synthesis of α-amino acids, with potential for adaptation to β-amino acid targets. rsc.org Recent breakthroughs also include the use of Earth-abundant metal catalysts, such as iron, for the direct C-H amination of carboxylic acids. prismbiolab.com Applying such a strategy to octanoic acid could provide a direct, atom-economical route to 3-aminooctanoic acid, with the Boc group serving as the nitrogen source. prismbiolab.com

The development of new catalysts for reductive amination is also a key research trajectory. While noble metals like ruthenium have shown high efficiency, there is growing interest in more accessible catalysts like nickel boride nanoclusters or cobalt-based systems for the synthesis of fatty amines. researchgate.net

| Catalytic Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Organocatalysis | Chiral Brønsted acids, bifunctional amino-amides. nih.govmdpi.com | Metal-free; High enantioselectivity; Mild conditions. |

| Photoredox Catalysis | Photoredox catalysts with chiral acceptors. rsc.org | Atom-economical; Uses radical precursors; Mild conditions. |

| Directed C-H Amination | Iron-nitrene catalysts. prismbiolab.com | High functional group tolerance; Direct functionalization of C-H bonds. |

| Reductive Amination | Heterogeneous Ru-W, Co, or Ni catalysts. rsc.orgresearchgate.net | Use of simple feedstocks; Catalyst recyclability. |

Broadening the Scope of Application in Chemical Biology and Material Science

The future utility of this compound is intrinsically linked to its application as a specialized building block. Its identity as an unnatural amino acid (UAA) with a lipid-like side chain makes it particularly attractive for chemical biology and material science.

In chemical biology, β-amino acids are critical components for creating peptidomimetics with enhanced stability against enzymatic degradation. nih.gov The octanoyl side chain of 3-aminooctanoic acid imparts significant hydrophobicity. This feature can be exploited to create modified peptides with improved properties. For example, the terminal modification of antimicrobial peptides (AMPs) with fatty amino acids like (S)-2-aminooctanoic acid has been shown to improve antibacterial activity by up to 16-fold. nih.gov N-Boc-3-aminooctanoic acid could be similarly used in solid-phase peptide synthesis to introduce a lipid moiety at specific positions within a peptide sequence, potentially enhancing membrane interaction, cell permeability, or therapeutic efficacy. nih.govnih.gov

In material science, the incorporation of functional amino acids into polymers is a growing field for creating novel biomaterials. The bifunctional nature of 3-aminooctanoic acid (a carboxylic acid and a protected amine) allows it to be polymerized into polyamide or polyester-like structures. The pendant pentyl group along the polymer backbone could introduce hydrophobicity and alter the material's physical properties, such as its thermal behavior or its interaction with biological systems. Such polymers could find applications in drug delivery, tissue engineering, or as functional coatings. The Boc protecting group is essential for controlled polymerization during peptide synthesis and can be removed with acid when needed. wikipedia.org

Q & A

Q. What are the common synthetic routes for introducing the Boc (tert-butoxycarbonyl) protecting group to amino acids like (±)-3-aminooctanoic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH or DMAP) to deprotonate the amino group. For example, in the synthesis of structurally similar compounds like N-Boc-γ-aminobutyric acid, the Boc group is added under mild aqueous conditions (THF/water) using Boc anhydride and LiOH, achieving yields of ~44% after hydrolysis . For (±)-3-aminooctanoic acid, analogous methods can be adapted, with careful pH control to avoid racemization.

Q. How can researchers confirm the structural integrity and purity of N-Boc-(±)-3-aminooctanoic acid after synthesis?

Key analytical techniques include:

- NMR spectroscopy : To verify the Boc group (characteristic tert-butyl peaks at ~1.4 ppm in H NMR) and the amino acid backbone.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., molecular ion [M+H] expected at 273.3 g/mol for CHNO).

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm.

- Melting point analysis : Compare observed values with literature data (e.g., N-Boc-γ-aminobutyric acid melts at 80–90°C) .

Q. What safety precautions are critical when handling N-Boc-protected amino acids?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .

- Handling : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation .

- Decomposition : Avoid high temperatures (>150°C), as Boc-protected compounds may release toxic gases like CO and NO under combustion .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of Boc-protected amino acids with chiral centers?

Racemization is a critical challenge, especially in (±)-3-aminooctanoic acid. Methods include:

- Low-temperature reactions : Conduct coupling steps at 0–4°C to slow base-catalyzed racemization .

- Enantioselective catalysis : Use chiral catalysts (e.g., L-proline derivatives) during amino acid synthesis.

- Protecting group optimization : The Boc group itself is stable under basic conditions but may require orthogonal protection (e.g., Fmoc for solid-phase synthesis) to avoid side reactions .

Q. How can computational modeling aid in predicting the reactivity of N-Boc-(±)-3-aminooctanoic acid in peptide coupling reactions?

Density Functional Theory (DFT) calculations can model:

- Activation energies for carbodiimide-mediated couplings (e.g., EDC/NHS).

- Steric effects : The Boc group’s bulkiness may hinder coupling at the β-position, requiring longer reaction times .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF due to better solvation of intermediates .

Q. What are the limitations of Boc-protected amino acids in solid-phase peptide synthesis (SPPS), and how can they be addressed?

- Acid sensitivity : Boc groups require strong acids (e.g., TFA) for cleavage, which may damage acid-sensitive peptides.

- Orthogonal protection : Pair Boc with base-labile groups (e.g., Fmoc) for stepwise synthesis.

- Side reactions : Minimize diketopiperazine formation by using pre-activated resins and coupling reagents like HATU .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.